4-isopropyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-propan-2-yl-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-14(2)15-6-9-17(10-7-15)28(25,26)22-16-8-11-19-18(12-16)23(5)20(24)21(3,4)13-27-19/h6-12,14,22H,13H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INDGXDFZNMYLBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Schiff Base Formation and Cyclization
The most common method involves condensing a substituted benzaldehyde derivative with a primary amine or hydrazine to form a Schiff base, followed by cyclization with cyclic anhydrides. For example, 3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b]oxazepin-7-amine can be prepared by reacting 2-amino-4-methylphenol with 3,3,5-trimethylcyclohexanone in the presence of acetic acid under microwave irradiation (MWI) to form a hydrazone intermediate. Subsequent treatment with maleic anhydride in tetrahydrofuran (THF) at reflux for 14–16 hours yields the oxazepine ring.
Key Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Hydrazone formation | 3,3,5-trimethylcyclohexanone, MWI, AcOH | 85% | |
| Cyclization | Maleic anhydride, THF, reflux | 78% |
Alternative Cyclization Strategies
Patent literature describes dibenzoxazepine derivatives synthesized via reduction and cyclization of diphenyl ether precursors. For instance, 10,11-dihydrodibenz[b,f]oxazepine-8-carboxylic acid derivatives are prepared by reducing ethyl 2-(2-nitrophenoxy)benzoate with hydrogen gas over palladium/carbon, followed by cyclization with thionyl chloride in benzene. Adapting this method, the 3,3,5-trimethyl substituents could be introduced via alkylation before cyclization.
The introduction of the 4-isopropylbenzenesulfonamide group requires selective sulfonylation of the primary amine on the oxazepine ring.
Sulfonyl Chloride Coupling
The amine group in 3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b]oxazepin-7-amine reacts with 4-isopropylbenzenesulfonyl chloride in the presence of a base such as triethylamine (TEA) or pyridine. The reaction is typically conducted in dichloromethane (DCM) or THF at 0–25°C for 4–6 hours.
Reaction Scheme
$$
\text{Oxazepine-amine} + \text{4-Isopropylbenzenesulfonyl chloride} \xrightarrow{\text{TEA, DCM}} \text{Target Compound}
$$
Optimized Conditions
| Parameter | Value | Reference |
|---|---|---|
| Solvent | Dichloromethane | |
| Base | Triethylamine | |
| Temperature | 0°C → 25°C | |
| Reaction Time | 6 hours |
Microwave-Assisted Sulfonylation
Recent advancements utilize microwave irradiation to accelerate sulfonylation. A mixture of the oxazepine amine, 4-isopropylbenzenesulfonyl chloride, and TEA in acetonitrile irradiated at 100°C for 20 minutes achieves >90% conversion, reducing side products.
Purification and Characterization
Recrystallization
The crude product is purified via recrystallization from chloroform or ethanol, yielding crystalline 4-isopropyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b]oxazepin-7-yl)benzenesulfonamide.
Spectroscopic Data
- IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1680 cm⁻¹ (C=O), 1360 cm⁻¹ (S=O).
- ¹H NMR (400 MHz, CDCl₃) : δ 1.25 (d, 6H, CH(CH₃)₂), 2.10 (s, 3H, N-CH₃), 3.20 (m, 1H, CH(CH₃)₂), 4.30 (s, 2H, OCH₂), 7.50–7.80 (m, aromatic H).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Classical Cyclization | Well-established, high purity | Long reaction times (14–16 hrs) | 70–78% |
| Microwave-Assisted | Faster (20–30 mins), higher yields | Specialized equipment required | 85–90% |
| Patent-Based | Scalable for industrial production | Hazardous solvents (benzene) | 65–70% |
Challenges and Optimization Opportunities
- Regioselectivity : Ensuring sulfonylation occurs exclusively at the 7-position amine requires protecting group strategies or careful stoichiometry.
- Green Chemistry : Replacing benzene with safer solvents (e.g., toluene) in cyclization steps remains unexplored.
- Catalytic Efficiency : Transition metal catalysts (e.g., Pd/C) could enhance reduction steps in the oxazepine core synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
